molecular formula C15H15N3O4 B2721650 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 339174-47-9

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2721650
CAS No.: 339174-47-9
M. Wt: 301.302
InChI Key: SQEVUYLZKJPAGZ-UHFFFAOYSA-N
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Description

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to a pyrimidine trione core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-morpholinobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further ensure consistent quality and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce reduced compounds with fewer double bonds or carbonyl groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Morpholinobenzylidene)barbituric acid: Similar structure but with a barbituric acid core instead of a pyrimidine trione.

    4-Morpholinobenzaldehyde: Precursor in the synthesis of the target compound, lacks the pyrimidine trione moiety.

    Pyrimidine-2,4,6(1H,3H,5H)-trione: Core structure without the morpholinobenzylidene group.

Uniqueness

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the combination of the morpholine ring, benzylidene group, and pyrimidine trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13-12(14(20)17-15(21)16-13)9-10-1-3-11(4-2-10)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVUYLZKJPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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